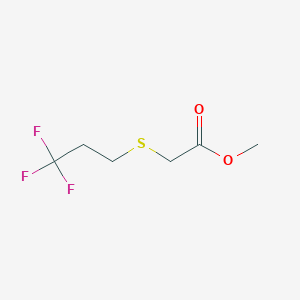

Methyl 2-(3,3,3-trifluoropropylthio)acetate

説明

Methyl 2-(3,3,3-trifluoropropylthio)acetate (CAS: Not explicitly listed; InChIKey: WVCGLVVBASYKGQ-UHFFFAOYSA-N) is an organosulfur compound with the molecular formula C₆H₇F₃O₂S. Its structure features a methyl ester group linked to a thioether (-S-) moiety substituted with a 3,3,3-trifluoropropyl chain. This compound is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electronic and steric effects imparted by the fluorine atoms and sulfur functionality.

Key structural attributes:

- Trifluoropropyl chain: Increases lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Methyl ester: Facilitates hydrolysis to carboxylic acids for further derivatization.

特性

IUPAC Name |

methyl 2-(3,3,3-trifluoropropylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2S/c1-11-5(10)4-12-3-2-6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCGLVVBASYKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,3,3-trifluoropropylthio)acetate typically involves the reaction of methyl 2-bromoacetate with 3,3,3-trifluoropropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of Methyl 2-(3,3,3-trifluoropropylthio)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

Methyl 2-(3,3,3-trifluoropropylthio)acetate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Methyl 2-(3,3,3-trifluoropropylthio)acetate is a compound that has garnered attention in various scientific and industrial applications due to its unique chemical properties. This article delves into its applications, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

Methyl 2-(3,3,3-trifluoropropylthio)acetate has shown potential as a building block for the synthesis of various pharmaceutical agents. Its trifluoropropylthio group enhances lipophilicity and biological activity, making it useful in drug design.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. A study demonstrated that modifications to the trifluoropropylthio group can enhance the efficacy of anticancer agents by improving their interaction with biological targets .

- Antimicrobial Properties : Compounds similar to methyl 2-(3,3,3-trifluoropropylthio)acetate have been evaluated for their antibacterial activity against pathogens like Staphylococcus aureus. The presence of the trifluoropropylthio moiety contributes to disrupting bacterial membranes.

Agrochemicals

The compound is also being explored as a potential agrochemical agent. Its unique structure may confer herbicidal or insecticidal properties, which are valuable in agricultural settings.

Research Insights

- Studies have indicated that fluorinated compounds can enhance the effectiveness of pesticides by improving their stability and reducing volatility. This characteristic is particularly beneficial in formulating products that require prolonged efficacy under field conditions .

Materials Science

Methyl 2-(3,3,3-trifluoropropylthio)acetate can be utilized in the development of advanced materials. Its chemical structure allows for incorporation into polymers and coatings that require specific thermal and mechanical properties.

Applications in Coatings

作用機序

The mechanism of action of Methyl 2-(3,3,3-trifluoropropylthio)acetate involves its interaction with molecular targets through its functional groups. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioacetate moiety can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares Methyl 2-(3,3,3-trifluoropropylthio)acetate with structurally related compounds:

Physical Properties and Commercial Availability

- Solubility: Fluorinated compounds like Methyl 2-(3,3,3-trifluoropropylthio)acetate exhibit lower aqueous solubility compared to non-fluorinated esters (e.g., ethyl chloroacetate) but improved membrane permeability.

- Synthesis : Available from specialized suppliers (e.g., MolPort, CymitQuimica), indicating its niche application in medicinal chemistry.

Key Differentiators

- Versus Amino Analogs: Replacement of the thioether with an amine (as in Methyl 2-[(3,3,3-TFPA)amino]acetate·HCl) introduces hydrogen-bonding capability but reduces resistance to metabolic oxidation.

- Versus Chloro Esters : The CF₃ group in the target compound provides steric bulk and electron-withdrawing effects absent in ethyl chloroacetate, altering reactivity in substitution reactions.

Research Findings and Implications

- Synthetic Utility : The thioether group’s oxidation to sulfones could expand its utility in creating sulfone-containing polymers or bioactive molecules.

生物活性

Methyl 2-(3,3,3-trifluoropropylthio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides an in-depth examination of its biological properties, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 2-(3,3,3-trifluoropropylthio)acetate features a trifluoropropylthio group attached to a methyl acetate moiety. The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.

Pesticidal Activity

Methyl 2-(3,3,3-trifluoropropylthio)acetate has been explored for its potential as a pesticide. The synthesis of related thioether compounds has shown promising results in pest control applications. The trifluoropropylthio group enhances the bioactivity of these compounds by improving their stability and efficacy against various pests .

The biological activity of methyl 2-(3,3,3-trifluoropropylthio)acetate can be attributed to several mechanisms:

- Receptor Modulation : Similar compounds have been shown to modulate adenosine receptors and other G-protein coupled receptors involved in inflammatory responses and cellular signaling pathways.

- Enzymatic Inhibition : The presence of sulfur in the thioether linkage may enhance the compound's ability to inhibit enzymes involved in metabolic pathways critical for pest survival and platelet activation.

Case Studies

- Antiplatelet Efficacy : A study investigated the effects of various thioether compounds on platelet aggregation. It was found that modifications leading to increased lipophilicity significantly enhanced antiplatelet activity, suggesting that methyl 2-(3,3,3-trifluoropropylthio)acetate could exhibit similar effects due to its structural characteristics .

- Pesticidal Applications : In agricultural research, derivatives of methyl 2-(3,3,3-trifluoropropylthio)acetate were tested against common agricultural pests. Results indicated a marked increase in efficacy when fluorinated groups were present in the molecular structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。